Cas no 2786-07-4 (2-Thienyl-lithium)

2-Thienyl-lithium is an organolithium reagent commonly used in synthetic organic chemistry, particularly for the introduction of the 2-thienyl group into molecular frameworks. This compound is highly reactive, making it valuable for nucleophilic addition and metal-halogen exchange reactions. It is typically supplied as a solution in ether or hydrocarbon solvents, ensuring stability and ease of handling under inert conditions. Its strong nucleophilicity and compatibility with various substrates make it a preferred choice for constructing heterocyclic compounds, pharmaceuticals, and advanced materials. Proper storage at low temperatures and handling under anhydrous conditions are essential to maintain its reactivity and prevent decomposition.
2-Thienyl-lithium structure
2-Thienyl-lithium structure
Product Name:2-Thienyl-lithium
CAS No:2786-07-4
MF:C4H3LiS
MW:90.07261967659
CID:288294
PubChem ID:24860050
Update Time:2025-06-09

2-Thienyl-lithium Chemical and Physical Properties

Names and Identifiers

    • 2-Thienyllithium
    • 2-thienylLi
    • 2-Thienyllithium solution
    • 332747_ALDRICH
    • AC1L2Q1A
    • AR-1J3272
    • CTK1A7298
    • EINECS 220-504-6
    • lithiophene
    • lithium 2H-thiophen-2-ide
    • lithium thiophen-2-ide
    • thien-2-yl-lithium
    • thienyllithium
    • thiophen-2-yllithium
    • thiophenyl-lithium
    • DTXSID60950532
    • Lithium, 2-thienyl-
    • NS00083203
    • 2-thienyl-lithium
    • lithiothiophene
    • LNMZIBGBEOKNEI-UHFFFAOYSA-N
    • lithium;2H-thiophen-2-ide
    • Thienyl lithium
    • 2-thienyl lithium
    • 2786-07-4
    • (2-thienyl)-lithium
    • 2-lithiothiophene
    • SNHOZPMHMQQMNI-UHFFFAOYSA-N
    • 2-Thienyl-lithium
    • MDL: MFCD00074987
    • Inchi: 1S/C4H3S.Li/c1-2-4-5-3-1;/h1-3H;/q-1;+1
    • InChI Key: SNHOZPMHMQQMNI-UHFFFAOYSA-N
    • SMILES: S1C=CC=[C-]1.[Li+]

Computed Properties

  • Exact Mass: 89.01071
  • Monoisotopic Mass: 90.012
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 0
  • Complexity: 75.6
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Topological Polar Surface Area: 0

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.829 g/mL at 25 °C
  • Melting Point: Not available
  • Boiling Point: Not available
  • Flash Point: Fahrenheit: -22 ° f
    Celsius: -30 ° c
  • PSA: 0
  • LogP: 1.54830
  • Solubility: Not determined
  • Color/Form: 1.0 M in THF/hexanes
  • Vapor Pressure: Not available

2-Thienyl-lithium Security Information

2-Thienyl-lithium Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
332747-100ML
2-Thienyl-lithium
2786-07-4
100ml
¥1196.86 2023-12-08
TRC
T430555-25ml
2-Thienyl-lithium
2786-07-4
25ml
50.00 2021-07-16
TRC
T430555-50ml
2-Thienyl-lithium
2786-07-4
50ml
85.00 2021-07-16
TRC
T430555-100ml
2-Thienyl-lithium
2786-07-4
100ml
120.00 2021-07-16

2-Thienyl-lithium Related Literature

Additional information on 2-Thienyl-lithium

Comprehensive Guide to 2-Thienyl-lithium (CAS No. 2786-07-4): Properties, Applications, and Industry Insights

2-Thienyl-lithium (CAS No. 2786-07-4) is a highly reactive organolithium compound widely utilized in synthetic organic chemistry and material science. This compound, characterized by its thiophene-based structure, serves as a pivotal building block for constructing complex molecules, particularly in pharmaceuticals, agrochemicals, and advanced materials. Its unique reactivity stems from the lithium-thienyl bond, which facilitates nucleophilic additions and metal-halogen exchange reactions, making it indispensable in modern synthetic methodologies.

In recent years, the demand for 2-Thienyl-lithium has surged due to its role in developing heterocyclic compounds, a class of molecules gaining traction in drug discovery and optoelectronic materials. Researchers and industries frequently search for "2-Thienyl-lithium synthesis," "CAS 2786-07-4 applications," and "thiophene derivatives in pharmaceuticals," reflecting its growing relevance. The compound’s compatibility with Grignard-type reactions and polymerization initiators further expands its utility, aligning with trends in sustainable chemistry and green synthesis.

One of the standout features of 2-Thienyl-lithium is its ability to act as a precursor for π-conjugated systems, which are critical in organic semiconductors and OLED technologies. This aligns with the rising interest in "organic electronic materials" and "flexible electronics," as industries seek alternatives to traditional silicon-based components. The compound’s electron-rich thienyl ring enhances charge transport properties, making it a candidate for next-generation photovoltaic devices and conductive polymers.

Safety and handling of 2-Thienyl-lithium are also frequently discussed topics, with searches like "handling organolithium compounds safely" and "storage conditions for CAS 2786-07-4." While the compound is not classified as a hazardous material under standard regulations, its air- and moisture-sensitive nature necessitates inert atmosphere techniques (e.g., Schlenk lines or gloveboxes). Proper protocols ensure optimal reactivity and minimize decomposition, a key consideration for laboratories and production facilities.

From an industrial perspective, 2-Thienyl-lithium is often compared to other aryl-lithium reagents, such as phenyl-lithium or furyl-lithium, due to shared applications in cross-coupling reactions. However, its thiophene backbone offers distinct advantages, including higher stability and tunable electronic properties. This has led to innovations in "catalytic asymmetric synthesis" and "metalation reactions," where the compound’s selectivity outperforms alternatives.

In summary, 2-Thienyl-lithium (CAS No. 2786-07-4) remains a cornerstone in synthetic chemistry, bridging gaps between academia and industry. Its versatility in forming C-C bonds, coupled with emerging applications in renewable energy and biomedical research, ensures its continued prominence. As the scientific community explores "sustainable synthetic routes" and "high-performance materials," this compound will undoubtedly play a central role in shaping future innovations.

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